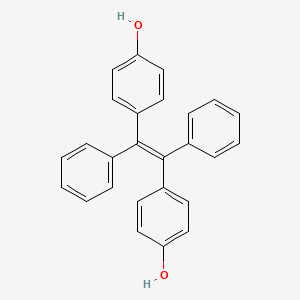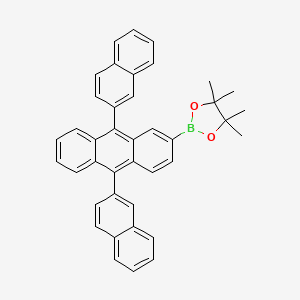
2-(9,10-Di(naftalen-2-il)antracen-2-il)-4,4,5,5-tetrametil-1,3,2-dioxaborolano
Descripción general
Descripción
2-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C40H33BO2 and its molecular weight is 556.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diodos Orgánicos de Emisión de Luz (OLED)
Este compuesto se utiliza en el desarrollo de OLEDs azules fluorescentes. Al introducir varios grupos aromáticos en el núcleo de antraceno, los investigadores han sintetizado derivados que exhiben una fuerte fluorescencia azul . Estos materiales son cruciales para crear OLEDs eficientes con alta pureza de color y estabilidad, que son esenciales para las tecnologías de visualización e iluminación.
Estudios Fotofísicos
Las propiedades fotofísicas de este compuesto, como la absorción UV-Vis y la emisión de fluorescencia, se estudian ampliamente . La comprensión de estas propiedades es vital para diseñar materiales con características ópticas deseadas, que se pueden aplicar en sensores, imagenología y dispositivos fotovoltaicos.
Análisis Electroquímico
Voltamperometría cíclica (CV): los estudios del compuesto proporcionan información sobre su comportamiento electroquímico . Esta información es beneficiosa para aplicaciones en electrónica orgánica, donde el transporte de carga y las propiedades redox son factores clave.
Materiales de Huésped para Emisores Fosforescentes
Los derivados de este compuesto sirven como materiales de huésped para emisores fosforescentes en OLEDs . La capacidad de controlar la transferencia de energía entre el huésped y el emisor es crucial para lograr OLEDs de alta eficiencia con largos tiempos de vida útil.
Química Sintética
El grupo ácido borónico del compuesto es reactivo y se puede utilizar en reacciones de acoplamiento de Suzuki . Esto lo convierte en un bloque de construcción valioso para sintetizar una amplia gama de hidrocarburos poliaromáticos, que tienen aplicaciones en ciencia de materiales y farmacéutica.
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in the development of organic light-emitting diodes (oleds) . In this context, the target would be the light-emitting layer of the OLED, where the compound would contribute to the emission of light.
Mode of Action
The compound interacts with its target by emitting light when an electric current is applied . This is a characteristic of fluorescent organic compounds, which are frequently used in the fabrication of OLED devices .
Biochemical Pathways
As a synthetic organic compound, it doesn’t participate in biological pathways. Instead, it’s involved in the physical process of light emission in OLED devices . When an electric current is applied, the compound’s molecules are excited to a higher energy state. When they return to their ground state, they emit energy in the form of light .
Result of Action
The result of the compound’s action in an OLED device is the emission of light . The specific color of the light emitted depends on the energy gap between the excited and ground states of the compound’s molecules .
Action Environment
The efficiency and stability of the compound’s light-emitting action can be influenced by various environmental factors. For instance, the presence of oxygen or moisture can degrade the compound and reduce the efficiency of light emission . Therefore, OLED devices are often sealed to protect the light-emitting compounds from the environment .
Propiedades
IUPAC Name |
2-(9,10-dinaphthalen-2-ylanthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H33BO2/c1-39(2)40(3,4)43-41(42-39)32-21-22-35-36(25-32)38(31-20-18-27-12-6-8-14-29(27)24-31)34-16-10-9-15-33(34)37(35)30-19-17-26-11-5-7-13-28(26)23-30/h5-25H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHILRXGSEHWEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H33BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624744-67-8 | |
| Record name | 2-(9,10-di(naphthalen-2-yl)anthracen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



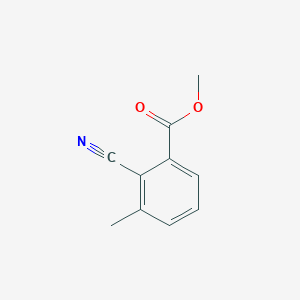


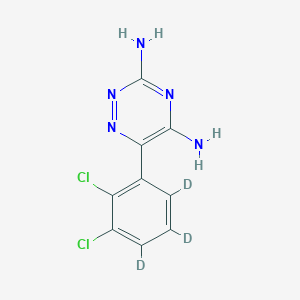

![5-Chloro-1-[bis(dimethylamino)methylene]-1h-benzotriazolium 3-oxide hexafluorophosphate](/img/structure/B1632569.png)

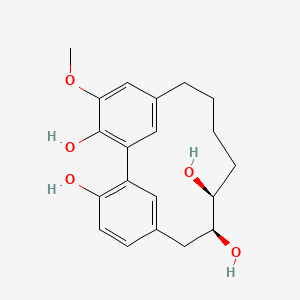
![methyl [1-(2-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1632577.png)



